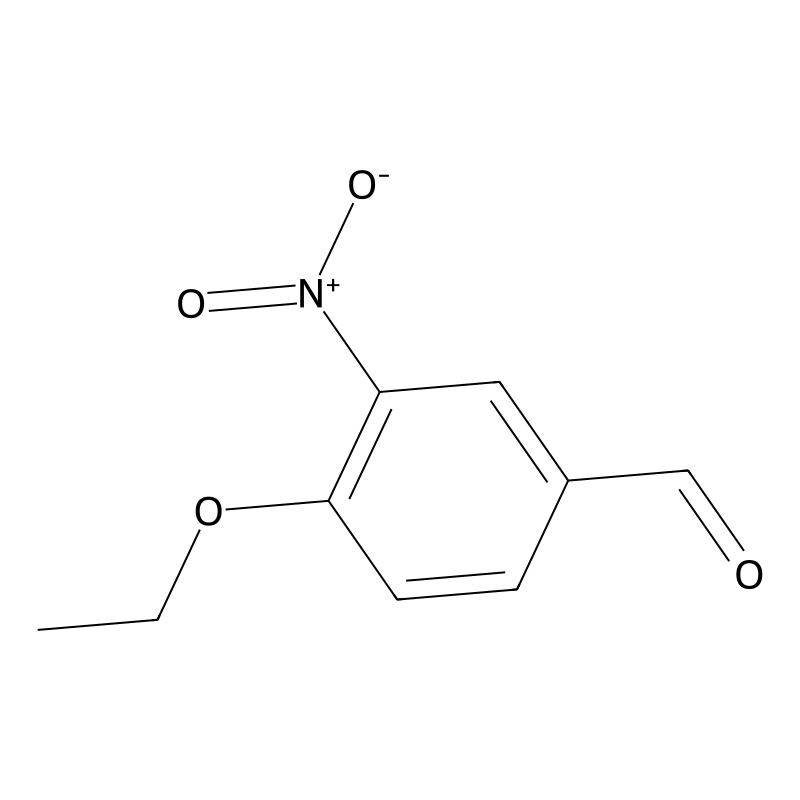4-Ethoxy-3-nitrobenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Application in Organic Synthesis
Field: This compound is used in the field of Organic Synthesis .
Summary of the Application: 4-Ethoxy-3-nitrobenzaldehyde is a chemical reagent used in various organic synthesis applications . It is often used as a building block in the synthesis of more complex organic molecules.
Methods of Application: The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, it would be used in a reaction with other organic molecules under controlled conditions to form a new compound .
Results or Outcomes: The outcomes of these syntheses are highly dependent on the specific reactions being performed. In general, the use of 4-Ethoxy-3-nitrobenzaldehyde as a reagent can enable the synthesis of a wide variety of complex organic compounds .
Application in Antimicrobial Studies
Field: This compound is used in the field of Microbiology .
Summary of the Application: 4-Ethoxy-3-nitrobenzaldehyde has been used in the synthesis of Schiff bases, which have demonstrated antimicrobial properties .
Methods of Application: In one study, 4-Ethoxy-3-nitrobenzaldehyde was used to synthesize Schiff bases through a condensation reaction with 3-aminobenzoic acid . These synthesized compounds were then tested against several clinical pathogens .
Results or Outcomes: The synthesized Schiff bases demonstrated effectiveness against all organisms tested, and their activities were concentration-dependent . They demonstrated higher potency against C. albicans (fungus). The increasing order of in-vitro activity was observed with different Schiff bases .
Application in Nonlinear Optics
Field: This compound is used in the field of Nonlinear Optics .
Summary of the Application: 4-Ethoxy-3-nitrobenzaldehyde can be used in the synthesis of organic crystals that have applications in nonlinear optics . Nonlinear optics is a branch of optics that describes the behavior of light in nonlinear media, where the polarization density of the medium responds nonlinearly to the electric field of the light.
Application in Laser Technology
Field: This compound is used in the field of Laser Technology .
Summary of the Application: 4-Ethoxy-3-nitrobenzaldehyde can be used in the synthesis of organic crystals that have applications in laser technology . These crystals can be used in different areas of frequency conversion, optical switching, color displays, and optical data storage .
4-Ethoxy-3-nitrobenzaldehyde is an organic compound with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol. It features a benzaldehyde moiety substituted with an ethoxy group at the para position and a nitro group at the meta position relative to the aldehyde group. This compound is typically encountered as a light yellow solid and is known for its moderate solubility in organic solvents such as dimethyl sulfoxide and methanol .
There is no current research available on the specific mechanism of action of 4-Ethoxy-3-nitrobenzaldehyde in any biological system.
- Potential irritant: Nitro groups can irritate the skin, eyes, and respiratory system upon contact [].
- Combustible: Organic compounds like this can be flammable.
- Potential explosive hazard: Nitro compounds can be explosive under certain conditions, although the risk for this specific molecule is unclear and requires further investigation [].
- Nucleophilic Substitution: The nitro group on the aromatic ring can serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the compound.
- Condensation Reactions: It can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, which are valuable intermediates in organic synthesis.
- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, leading to derivatives useful in pharmaceuticals.
Several methods exist for synthesizing 4-Ethoxy-3-nitrobenzaldehyde:
- Nitration of Ethoxybenzaldehyde: Ethoxybenzaldehyde can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the meta position.
- Ethylation of 3-Nitrobenzaldehyde: Starting from 3-nitrobenzaldehyde, an ethylating agent such as ethyl iodide can be used in the presence of a base (e.g., potassium carbonate) to achieve substitution at the para position.
- Refluxing Techniques: Refluxing 3-nitrobenzoic acid with ethanol in the presence of a dehydrating agent may also yield the desired aldehyde through esterification followed by hydrolysis.
4-Ethoxy-3-nitrobenzaldehyde finds applications in several fields:
- Organic Synthesis: It serves as a versatile intermediate for synthesizing various pharmaceuticals, agrochemicals, and dyes.
- Research: This compound is utilized in biochemical studies, particularly in proteomics and drug development research due to its reactivity and ability to form stable derivatives .
- Material Science: Its derivatives may be employed in creating novel materials with specific electronic or optical properties.
Interaction studies involving 4-Ethoxy-3-nitrobenzaldehyde focus on its reactivity with biological macromolecules, such as proteins and nucleic acids. These studies help elucidate its potential therapeutic effects and mechanisms of action. For example, investigations into its binding affinity with enzymes or receptors can provide insights into its pharmacological profile.
Several compounds share structural similarities with 4-Ethoxy-3-nitrobenzaldehyde, each exhibiting unique characteristics:
The uniqueness of 4-Ethoxy-3-nitrobenzaldehyde lies in its specific combination of functional groups that influence its reactivity and potential applications in various fields of chemistry and biology.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








